molecular formula C14H26ClNO5 B1404987 (1S,3R,4R)-4-(Boc-amino)-3-hydroxy-cyclohexane-carboxylic acid ethyl ester hydrochloride CAS No. 1403763-28-9

(1S,3R,4R)-4-(Boc-amino)-3-hydroxy-cyclohexane-carboxylic acid ethyl ester hydrochloride

Cat. No.: B1404987
CAS No.: 1403763-28-9
M. Wt: 323.81 g/mol
InChI Key: SIKDOVMWQUZIQG-RIAUZDOBSA-N
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Description

(1S,3R,4R)-4-(Boc-amino)-3-hydroxy-cyclohexane-carboxylic acid ethyl ester hydrochloride is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group, a hydroxyl group, and a carboxylic acid ethyl ester. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R,4R)-4-(Boc-amino)-3-hydroxy-cyclohexane-carboxylic acid ethyl ester hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

    Formation of the cyclohexane ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the hydroxyl group: The hydroxyl group is introduced through selective oxidation or reduction reactions.

    Esterification: The carboxylic acid group is esterified using ethanol and an acid catalyst.

    Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt form to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the use of high-purity reagents, efficient reaction conditions, and effective purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,3R,4R)-4-(Boc-amino)-3-hydroxy-cyclohexane-carboxylic acid ethyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

(1S,3R,4R)-4-(Boc-amino)-3-hydroxy-cyclohexane-carboxylic acid ethyl ester hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,3R,4R)-4-(Boc-amino)-3-hydroxy-cyclohexane-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in biochemical reactions. The hydroxyl and ester groups also contribute to its reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3R)-3-(tert-Butoxycarbonylamino)cyclopentanecarboxylic acid
  • (S)-3-(tert-Butoxycarbonylamino)butanoic acid ethyl ester

Uniqueness

(1S,3R,4R)-4-(Boc-amino)-3-hydroxy-cyclohexane-carboxylic acid ethyl ester hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and binding properties compared to similar compounds. This uniqueness makes it valuable in specialized synthetic and research applications.

Properties

IUPAC Name

ethyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5.ClH/c1-5-19-12(17)9-6-7-10(11(16)8-9)15-13(18)20-14(2,3)4;/h9-11,16H,5-8H2,1-4H3,(H,15,18);1H/t9-,10+,11+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKDOVMWQUZIQG-RIAUZDOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C(C1)O)NC(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@H]([C@@H](C1)O)NC(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403763-28-9
Record name Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-, ethyl ester, hydrochloride (1:1), (1S,3R,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403763-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1S,3R,4R)-4-(Boc-amino)-3-hydroxy-cyclohexane-carboxylic acid ethyl ester hydrochloride
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(1S,3R,4R)-4-(Boc-amino)-3-hydroxy-cyclohexane-carboxylic acid ethyl ester hydrochloride
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(1S,3R,4R)-4-(Boc-amino)-3-hydroxy-cyclohexane-carboxylic acid ethyl ester hydrochloride

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